molecular formula C17H27BN2O4S B13696979 2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester

2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester

Cat. No.: B13696979
M. Wt: 366.3 g/mol
InChI Key: PEXOIHRJUAODIX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS 2223049-14-5) features a thiazole ring substituted at the 4-position with a boronic acid pinacol ester and at the 2-position with a 1-Boc-3-azetidinyl group. This structure combines a heterocyclic core (thiazole), a boronic ester (for Suzuki-Miyaura cross-coupling reactions), and a Boc-protected azetidine moiety, which enhances solubility and stability during synthesis .

Applications: Primarily used in drug discovery for constructing complex molecules via palladium-catalyzed cross-coupling reactions . The Boc group allows selective deprotection under acidic conditions, enabling further functionalization .

Properties

Molecular Formula

C17H27BN2O4S

Molecular Weight

366.3 g/mol

IUPAC Name

tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]azetidine-1-carboxylate

InChI

InChI=1S/C17H27BN2O4S/c1-15(2,3)22-14(21)20-8-11(9-20)13-19-12(10-25-13)18-23-16(4,5)17(6,7)24-18/h10-11H,8-9H2,1-7H3

InChI Key

PEXOIHRJUAODIX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Boronic Acid Pinacol Ester Group: This step often involves the borylation of the thiazole ring using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

    Boc Protection of Azetidine: The azetidine moiety is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

    Coupling of Boc-Azetidine with Thiazole-Boronic Acid Pinacol Ester: The final step involves coupling the Boc-protected azetidine with the thiazole-boronic acid pinacol ester under suitable conditions, such as using a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid pinacol ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.

    Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Protic Acids/Bases: Used in protodeboronation reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Deboronated Products: Formed through protodeboronation.

    Oxidized Derivatives: Formed through oxidation reactions.

Scientific Research Applications

2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: Investigated for its potential as a probe or inhibitor in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This mechanism is facilitated by the electronic and steric properties of the thiazole and Boc-azetidine moieties, which influence the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Structural Analogues in the Thiazole Boronic Ester Family

The following table compares 2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester with structurally related thiazole-based boronic esters:

Compound Name CAS Number Substituents Molecular Formula Key Features Reference
This compound 2223049-14-5 Boc-azetidinyl (2-position), boronic ester (4-position) C₁₇H₂₆BN₃O₄S High stability due to Boc protection; versatile in cross-coupling
2-(Piperidin-1-yl)thiazole-4-boronic Acid Pinacol Ester 1283179-56-5 Piperidine (2-position), boronic ester (4-position) C₁₄H₂₃BN₂O₂S Lacks Boc group; piperidine may enhance lipophilicity
2-(4-Methylpiperazin-1-yl)thiazole-5-boronic Acid Pinacol Ester 1402174-69-9 Methylpiperazine (2-position), boronic ester (5-position) C₁₄H₂₄BN₃O₂S Basic methylpiperazine group improves water solubility
4-Methyl-thiazole-5-boronic Acid Pinacol Ester 1662682-33-8 Methyl (4-position), boronic ester (5-position) C₁₀H₁₆BNO₂S Simpler structure; limited steric hindrance

Key Observations :

  • Substituent Effects : The Boc-azetidinyl group in the target compound provides steric protection and synthetic flexibility compared to piperidine or methylpiperazine substituents, which alter physicochemical properties (e.g., solubility, logP) .
  • Reactivity : Thiazole boronic esters with substituents at the 4-position (e.g., the target compound) exhibit higher cross-coupling efficiency than those substituted at the 5-position due to electronic effects on the boronic ester .

Comparison with Azetidine/Thiazole Hybrids

Compound Name CAS Number Core Structure Functional Groups Applications Reference
This compound 2223049-14-5 Thiazole + azetidine Boronic ester, Boc Drug discovery (kinase inhibitors)
1-(1-Boc-3-azetidinyl)pyrazole-3-boronic Acid Pinacol Ester 1423162-07-5 Pyrazole + azetidine Boronic ester, Boc Suzuki couplings for heteroaryl scaffolds

Key Differences :

  • Heterocyclic Core : Thiazole (in the target compound) vs. pyrazole. Thiazoles are more electron-deficient, enhancing reactivity in cross-coupling reactions compared to pyrazoles .
  • Biological Activity : Thiazole derivatives are more common in kinase inhibitor design due to their ability to mimic adenine in ATP-binding pockets .

Comparison with Other Boronic Esters in Drug Discovery

Compound Name CAS Number Heterocycle Substituent Price (1g) Key Use Reference
This compound 2223049-14-5 Thiazole Boc-azetidinyl $750 Targeted therapeutics
2-(Morpholino)pyrimidine-5-boronic Acid Pinacol Ester - Pyrimidine Morpholino $409 (250mg) Antiviral agents
2-(Trifluoromethyl)pyrimidine-5-boronic Acid Pinacol Ester - Pyrimidine CF₃ $409 (250mg) Fluorinated drug candidates

Commercial Considerations :

  • The target compound is priced competitively ($750/g) compared to morpholino- or CF₃-substituted boronic esters, reflecting its specialized azetidine-thiazole scaffold .
  • Limited commercial availability (e.g., zero stock in China) may necessitate custom synthesis .

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